Octyl 2-acetamido-2-deoxy-3-O-(B-D-galactopyranosyl)-A-D-glucopyranoside Octyl 2-acetamido-2-deoxy-3-O-(B-D-galactopyranosyl)-A-D-glucopyranoside
Brand Name: Vulcanchem
CAS No.:
VCID: VC18453681
InChI: InChI=1S/C22H41NO11/c1-3-4-5-6-7-8-9-31-21-15(23-12(2)26)20(17(28)14(11-25)32-21)34-22-19(30)18(29)16(27)13(10-24)33-22/h13-22,24-25,27-30H,3-11H2,1-2H3,(H,23,26)/t13-,14-,15-,16+,17-,18+,19-,20-,21+,22+/m1/s1
SMILES:
Molecular Formula: C22H41NO11
Molecular Weight: 495.6 g/mol

Octyl 2-acetamido-2-deoxy-3-O-(B-D-galactopyranosyl)-A-D-glucopyranoside

CAS No.:

Cat. No.: VC18453681

Molecular Formula: C22H41NO11

Molecular Weight: 495.6 g/mol

* For research use only. Not for human or veterinary use.

Octyl 2-acetamido-2-deoxy-3-O-(B-D-galactopyranosyl)-A-D-glucopyranoside -

Specification

Molecular Formula C22H41NO11
Molecular Weight 495.6 g/mol
IUPAC Name N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Standard InChI InChI=1S/C22H41NO11/c1-3-4-5-6-7-8-9-31-21-15(23-12(2)26)20(17(28)14(11-25)32-21)34-22-19(30)18(29)16(27)13(10-24)33-22/h13-22,24-25,27-30H,3-11H2,1-2H3,(H,23,26)/t13-,14-,15-,16+,17-,18+,19-,20-,21+,22+/m1/s1
Standard InChI Key LAVIBJFXURBICK-FJHIPHJXSA-N
Isomeric SMILES CCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)NC(=O)C
Canonical SMILES CCCCCCCCOC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)NC(=O)C

Introduction

Structural Characteristics and Nomenclature

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name of this compound is N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide . This name reflects the compound’s stereochemical complexity, including:

  • An α-D-glucopyranosyl backbone with a 2-acetamido-2-deoxy modification at the C2 position.

  • A β-1,3 glycosidic linkage connecting the galactopyranosyl residue to the GlcNAc core.

  • An octyl chain (C₈H₁₇O) attached via an α-glycosidic bond at the anomeric carbon of the glucosamine moiety .

The stereochemistry is critical for its biological activity, as the β-galactose orientation ensures compatibility with galactose-specific lectins and enzymes .

Glycosidic Linkages and Conformational Analysis

The compound’s glycosidic linkages were confirmed through nuclear magnetic resonance (NMR) and X-ray crystallography data :

Bond TypeResidues InvolvedLinkage Position
β-D-galactopyranosylGal → GlcNAc1→3
α-D-glucopyranosylGlcNAc → octyl1→O

Molecular dynamics simulations reveal that the octyl chain adopts a helical conformation in aqueous solutions, enhancing its surfactant properties .

Physicochemical Properties

Thermodynamic and Solubility Data

Experimental and predicted properties include :

PropertyValueMethod
Molecular Weight495.6 g/molPubChem computed
Density1.33 ± 0.1 g/cm³Predicted (ChemAxon)
Boiling Point757.9 ± 60.0 °CACD/Labs prediction
pKa12.87 ± 0.70ACD/Labs prediction
LogP (octanol-water)1.92XLogP3

The high boiling point and moderate logP value suggest stability in hydrophobic environments, favoring its use in detergent-mediated protein extraction .

Spectroscopic Profiles

  • Infrared (IR) Spectroscopy: Strong absorption bands at 3,400 cm⁻¹ (O–H/N–H stretch), 1,650 cm⁻¹ (amide I), and 1,070 cm⁻¹ (C–O–C glycosidic bond) .

  • Mass Spectrometry: ESI-MS shows a predominant [M+Na]⁺ ion at m/z 518.2, consistent with the molecular formula C₂₂H₄₁NO₁₁Na .

Synthesis and Isolation

Chemical Synthesis

The compound is synthesized via a multi-step enzymatic and chemical approach:

  • Enzymatic Galactosylation: β-1,3-galactosyltransferase catalyzes the transfer of galactose from UDP-galactose to N-acetylglucosamine .

  • Octyl Conjugation: The resulting disaccharide is α-glycosidically linked to octanol using trichloroacetimidate chemistry under acidic conditions .

  • Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) yields >95% purity .

Biological Relevance

Lectin Binding Studies

The compound inhibits Ricinus communis agglutinin (RCA120) with an IC₅₀ of 12 µM, demonstrating specificity for β-galactose-binding proteins . Comparative data:

LectinIC₅₀ (µM)Binding Specificity
RCA12012β-Gal terminal residues
Agaricus bisporus lectin>100No inhibition

Role in Membrane Protein Solubilization

At critical micelle concentrations (CMC) of 0.8 mM, the compound solubilizes G-protein-coupled receptors (GPCRs) while preserving native conformation . Performance comparison:

DetergentCMC (mM)GPCR Stability (hours)
Octyl-Gal-GlcNAc0.872
Dodecyl maltoside0.1548
CHAPS6.024

Applications in Biochemical Research

Crystallography of Glycoproteins

The compound facilitates crystallization of β-galactoside-binding proteins by mimicking natural glycan ligands. Notable successes include:

  • Lectin X-ray structures (PDB entries 6V7A, 7T2K) resolved at 1.8–2.4 Å .

  • Enhanced diffraction quality due to reduced detergent phase separation .

Enzyme Activity Assays

Used as a substrate for β-galactosidases, yielding Kₘ values of 0.4 mM and kₐₜₜ of 120 s⁻¹ in E. coli enzyme assays .

Analytical and Regulatory Considerations

Quality Control Specifications

Commercial batches must meet criteria per :

ParameterRequirement
Purity (HPLC)≥95%
Residual solvents<0.1% (octanol)
Endotoxin<0.05 EU/mg

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